molecular formula C12H15ClO3 B8467126 3-(3-Chloro-propoxy)-benzoic acid ethyl ester

3-(3-Chloro-propoxy)-benzoic acid ethyl ester

Cat. No.: B8467126
M. Wt: 242.70 g/mol
InChI Key: LTCHKFQMPAGJLR-UHFFFAOYSA-N
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Description

3-(3-Chloro-propoxy)-benzoic acid ethyl ester is an organic compound with the molecular formula C12H15ClO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and a 3-chloropropoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-propoxy)-benzoic acid ethyl ester typically involves the esterification of 3-(3-chloropropoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-(3-Chloropropoxy)benzoic acid+Ethanol3-(3-Chloropropoxy)benzoic acid ethyl ester+Water\text{3-(3-Chloropropoxy)benzoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} 3-(3-Chloropropoxy)benzoic acid+Ethanol→3-(3-Chloropropoxy)benzoic acid ethyl ester+Water

The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-propoxy)-benzoic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions to form different oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 3-(3-Chloropropoxy)benzoic acid and ethanol.

    Nucleophilic Substitution: Various substituted benzoic acid ethyl esters.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

3-(3-Chloro-propoxy)-benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-propoxy)-benzoic acid ethyl ester involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes, undergo metabolic transformations, or interact with cellular receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzoic acid ethyl ester
  • 3-(2-Chloropropoxy)benzoic acid ethyl ester
  • 3-(4-Chloropropoxy)benzoic acid ethyl ester

Uniqueness

3-(3-Chloro-propoxy)-benzoic acid ethyl ester is unique due to the specific positioning of the chloropropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties.

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 3-(3-chloropropoxy)benzoate

InChI

InChI=1S/C12H15ClO3/c1-2-15-12(14)10-5-3-6-11(9-10)16-8-4-7-13/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

LTCHKFQMPAGJLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl-3-hydroxybenzoate (5.0 g, 30 mmol) in acetone (250 ml) at rt was added 1-bromo-3-chloro-propane (5.67 g, 36 mmol) and K2CO3 (12.4 g, 90 mmol). The resulting suspension was heated to reflux where it was maintained for 25 h. After this time, the mixture was concentrated under reduced pressure and the resulting solid was partitioned between H2O and EtOAc. The organic phase was separated and the aqueous phase was extracted with additional EtOAc. The combined organic fractions were washed with 1N HCl and brine, dried (Na2SO4), filtered and concentrated under reduced pressure to provide the crude product. Purification by chromatography on silica eluting with 5% EtOAc/hexane gave 3-(3-chloro-propoxy)-benzoic acid ethyl ester as a colourless oil (5.0 g, 68%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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